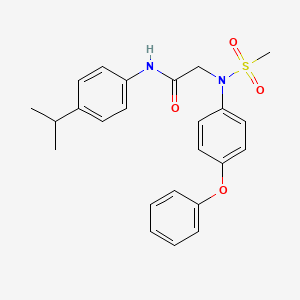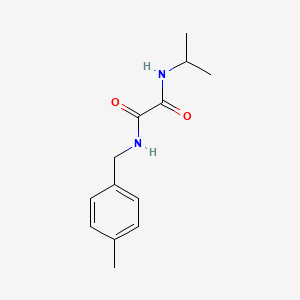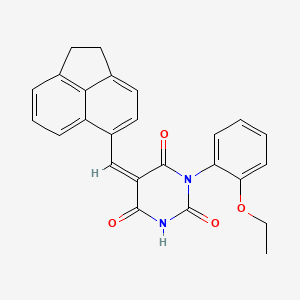
3,7-dimethyloctyl 4-morpholinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyloctyl 4-morpholinylacetate, also known as DMAA, is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. DMAA is a white, crystalline powder that is soluble in water and has a molecular formula of C13H25NO2.
Wirkmechanismus
The exact mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate is not fully understood. It is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased heart rate, blood pressure, and respiratory rate. 3,7-dimethyloctyl 4-morpholinylacetate also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 4-morpholinylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body. 3,7-dimethyloctyl 4-morpholinylacetate has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-dimethyloctyl 4-morpholinylacetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of 3,7-dimethyloctyl 4-morpholinylacetate in lab experiments. It has been shown to have potential side effects, including increased heart rate and blood pressure. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3,7-dimethyloctyl 4-morpholinylacetate. One area of research is its potential use as a dietary supplement and performance enhancer. It has also been studied for its potential use in the treatment of certain medical conditions, such as asthma and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate and its potential applications in scientific research. Additionally, more studies are needed to investigate the long-term effects of 3,7-dimethyloctyl 4-morpholinylacetate and its potential side effects.
Synthesemethoden
3,7-dimethyloctyl 4-morpholinylacetate is synthesized through a multi-step process that involves the reaction of 4-morpholinylacetic acid with 3,7-dimethyloctan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain the final form of 3,7-dimethyloctyl 4-morpholinylacetate.
Wissenschaftliche Forschungsanwendungen
3,7-dimethyloctyl 4-morpholinylacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including vasoconstriction, bronchodilation, and central nervous system stimulation. 3,7-dimethyloctyl 4-morpholinylacetate has been used in studies investigating its effects on blood pressure, heart rate, and cognitive function. It has also been studied for its potential use as a dietary supplement and performance enhancer.
Eigenschaften
IUPAC Name |
3,7-dimethyloctyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-14(2)5-4-6-15(3)7-10-20-16(18)13-17-8-11-19-12-9-17/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBBMYXFNAUUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyloctyl morpholin-4-ylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)

![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)
